Lipophilicity (XLogP3) Comparison vs. 4-Methyl Analog
The lipophilicity of 1-(2-Bromoethyl)-4-ethylbenzene (XLogP3 = 3.7) is higher than that of the structurally similar 1-(2-Bromoethyl)-4-methylbenzene (XLogP3 = 3.3) [1][2]. This difference is consistent with the replacement of a methyl group with a more hydrophobic ethyl group. The higher logP value indicates greater partitioning into organic phases, which can enhance membrane permeability in biological assays but also necessitates adjustments in chromatographic purification conditions.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 1-(2-Bromoethyl)-4-methylbenzene (CAS 6529-51-7): XLogP3 = 3.3 |
| Quantified Difference | +0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's behavior in biological assays (e.g., cell permeability, plasma protein binding) and its retention time in reversed-phase HPLC purification, making it a distinct chemical entity for SAR studies and method development.
- [1] PubChem. (2025). Compound Summary for CID 19813187: 1-(2-Bromoethyl)-4-ethylbenzene. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 570680: 4-Methylphenethyl bromide (1-(2-Bromoethyl)-4-methylbenzene). National Center for Biotechnology Information. View Source
